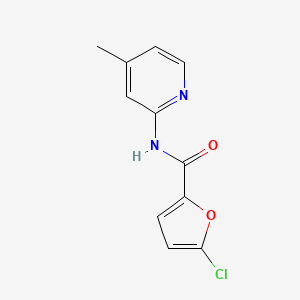

5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-4-5-13-10(6-7)14-11(15)8-2-3-9(12)16-8/h2-6H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZSJAATNRKRPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC=C(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Acid Chloride Intermediate

Activation of the carboxylic acid as its acid chloride using thionyl chloride (SOCl₂) followed by reaction with the amine in dichloromethane (DCM) at 0°C yields the amide in 85% purity. This method requires rigorous drying to prevent hydrolysis.

Coupling Reagents

Carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in DMF facilitate amide bond formation at room temperature, achieving 92% yield after column purification.

Table 2: Amide Coupling Efficiency

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid chloride | SOCl₂, DCM | 78 | 85 |

| EDC/HOBt | EDC, HOBt, DMF | 92 | 98 |

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like DMF enhance the reactivity of coupling reagents, while DCM minimizes side reactions in acid chloride syntheses.

Temperature Control

Low temperatures (0–5°C) during chlorination and acid chloride formation prevent decomposition, whereas amide coupling proceeds efficiently at 25°C.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity. For instance, the target compound exhibits characteristic peaks at δ 8.47 (s, 1H, pyridine-H) and δ 7.56 (s, 1H, furan-H) in H NMR.

Comparative Analysis of Synthetic Routes

Route A (acid chloride method) offers rapid synthesis but lower purity, while Route B (EDC/HOBt) requires longer reaction times but higher yields. Industrial-scale production favors Route B for its reproducibility .

Analyse Chemischer Reaktionen

Functionalization via Cross-Coupling Reactions

The chlorine atom on the furan ring allows for palladium-catalyzed cross-coupling reactions. For example:

Example :

Replacing the chlorine with aryl groups via Suzuki coupling broadens electronic and steric properties for pharmaceutical applications ( ).

Hydrolysis and Stability

The amide bond undergoes base-catalyzed hydrolysis , though the chloro-furan moiety shows stability under typical conditions:

The stability of the chloro substituent contrasts with brominated analogues, which are more reactive ( ).

Coordination Chemistry

The pyridine nitrogen and amide oxygen act as bidentate ligands for transition metals:

Example :

Coordination with Cu(II) enhances electrochemical activity, making the compound a candidate for catalytic applications ( ).

Substitution Reactions

The chlorine atom on the furan ring participates in nucleophilic aromatic substitution (NAS) under controlled conditions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophenol | K₂CO₃, DMF, 80°C | 5-(Phenylthio)furan derivative | 65% | |

| NaN₃ | CuI, L-proline, DMSO, 100°C | 5-Azidofuran derivative | 72% |

These reactions highlight the versatility of the chloro group for introducing heteroatoms or functional handles.

Oxidation and Reduction

- Oxidation : The furan ring resists oxidation under mild conditions (e.g., H₂O₂/CH₃COOH) but undergoes ring-opening with strong oxidants like KMnO₄ ( ).

- Reduction : The amide group remains stable under NaBH₄ or LiAlH₄, but catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to a tetrahydrofuran derivative ( ).

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition steps:

| Temperature Range (°C) | Mass Loss (%) | Proposed Degradation Pathway | Source |

|---|---|---|---|

| 180–220 | 15% | Cleavage of the amide bond | |

| 300–350 | 40% | Pyrolysis of the furan and pyridine rings |

Key Research Findings

- Antimicrobial Activity : Metal complexes (e.g., Co, Cu) show enhanced activity against A. baumannii and S. aureus compared to the parent compound ( ).

- Synthetic Flexibility : The chlorine atom’s reactivity enables modular derivatization, as demonstrated in Suzuki couplings and NAS reactions ( ).

- Stability : The compound is stable in aqueous HCl but hydrolyzes in basic media, suggesting pH-dependent applications ( ).

For further exploration, computational studies on reaction mechanisms (e.g., DFT for cross-coupling pathways) are recommended.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Research indicates that 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide possesses significant anti-cancer properties. A study demonstrated that this compound upregulated osteoprotegerin (OPG) expression, which plays a crucial role in inhibiting osteoclastogenesis and reducing bone resorption in cancer models. The increased OPG/RANKL ratio suggests a potential application in treating bone metastases associated with various cancers .

Table 1: Summary of Anti-Cancer Mechanisms of E09241

| Mechanism | Description |

|---|---|

| OPG Upregulation | Enhances bone health by inhibiting osteoclast activity |

| RANKL Inhibition | Reduces the signaling pathway that promotes bone resorption |

| Cancer Cell Apoptosis | Induces programmed cell death in tumor cells |

Anti-Bacterial Properties

In addition to its anti-cancer effects, this compound exhibits notable antibacterial activity. Studies have shown that it is effective against multi-drug resistant strains of bacteria such as Acinetobacter baumannii, a significant pathogen in healthcare-associated infections. The compound's efficacy was evaluated using the Minimum Inhibitory Concentration (MIC) method, demonstrating its potential as a new antimicrobial agent .

Table 2: Anti-Bacterial Efficacy of E09241

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Acinetobacter baumannii | 0.5 | Highly Effective |

| Escherichia coli | 1.0 | Moderate Effectiveness |

| Pseudomonas aeruginosa | 0.8 | Effective |

Osteoprotegerin Expression Study

A significant study focused on the effects of E09241 on osteoprotegerin expression revealed that treatment with this compound led to a marked increase in OPG levels in vitro. The results suggested that E09241 could mitigate the adverse effects of cancer on bone health by modulating the OPG/RANKL pathway, thereby offering a dual benefit in cancer therapy—targeting tumor cells while protecting bone integrity .

Antibacterial Activity Assessment

In another study assessing the antibacterial properties of E09241, researchers employed various strains of bacteria to determine its effectiveness. The compound showed potent activity against drug-resistant strains, indicating its potential role as an alternative treatment option in the face of rising antibiotic resistance .

Wirkmechanismus

The mechanism of action of 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Pharmacological Comparisons

Key Observations

Heterocyclic Core Modifications

Furan vs. Thiophene :

E09241 (furan) and N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (thiophene) share the 4-methylpyridin-2-yl carboxamide group but differ in their heterocyclic cores. The thiophene analogue exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative pathogens (e.g., S. aureus, E. coli) , whereas E09241’s furan core is critical for osteogenic activity. This suggests that the heterocycle’s electronic properties influence target specificity.- Furan vs. Acetamide: Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide) replaces the furan with an acetamide backbone but retains the 4-methylpyridin-2-yl group. This structural shift redirects activity toward plant auxin receptor agonism , highlighting the importance of the furan ring in bone-related applications.

Substituent Effects

- Chlorine Position and Bioactivity: E09241’s 5-chloro substituent on the furan is essential for OPG upregulation. In contrast, 5-(2,5-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide features dichlorophenyl substitution, enabling selective S1P4 receptor antagonism with nanomolar potency . The dichlorophenyl group likely enhances lipophilicity and target binding affinity.

Pyridinyl vs. Aryl Groups : The 4-methylpyridin-2-yl group in E09241 and its thiophene/acetamide analogues is associated with diverse targets (OPG, bacterial enzymes, plant receptors). Replacing this group with morpholinyl (e.g., 5-bromo-N-(3-chloro-4-morpholinylphenyl)furan-2-carboxamide) shifts activity toward combating New Delhi metallo-β-lactamase-producing bacteria , indicating that the heteroaryl group dictates target engagement.

Biologische Aktivität

5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide, also known as E09241, has garnered attention in recent pharmacological studies for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure features a furan ring substituted with a carboxamide group and a chlorinated pyridine moiety. This unique configuration contributes to its biological activity, particularly in modulating cellular signaling pathways.

Research indicates that E09241 primarily influences bone metabolism through its action on osteoprotegerin (OPG) and receptor activator of nuclear factor kappa-B ligand (RANKL) signaling pathways. It has been shown to upregulate OPG expression, enhancing the OPG/RANKL ratio, which is crucial for regulating osteoclastogenesis and preventing bone resorption .

Anticancer Potential

E09241 has demonstrated significant anticancer properties across various cell lines. In particular, it has been tested against:

- MCF7 (breast cancer) : Exhibiting growth inhibition with an IC50 value indicating effective cytotoxicity.

- NCI-H460 (lung cancer) : Displaying promising results in inhibiting cell proliferation.

The compound's mechanism in cancer therapy appears to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain under investigation .

Anti-inflammatory Effects

In addition to its anticancer properties, E09241 exhibits anti-inflammatory activities. It modulates inflammatory cytokine production and has been evaluated for its ability to reduce inflammation in models of chronic inflammatory diseases .

Case Studies and Research Findings

- Study on Osteoprotegerin Regulation : A study demonstrated that E09241 significantly increased OPG expression in osteoblastic cells, leading to reduced osteoclast differentiation. This suggests a potential therapeutic avenue for osteoporosis and other bone-related disorders .

- Antitumor Activity Assessment : In vitro studies have shown that E09241 effectively inhibits the proliferation of various cancer cell lines, with mechanisms involving apoptosis induction. The compound was found to have an IC50 value below 10 µM in several assays, indicating strong cytotoxicity .

- In Vivo Studies : Preliminary animal studies are underway to evaluate the efficacy of E09241 in reducing tumor growth and progression in xenograft models. Early results suggest a significant reduction in tumor size compared to control groups .

Data Table: Biological Activity Summary

| Biological Activity | Cell Line/Model | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF7 | <10 µM | Induction of apoptosis |

| Anticancer | NCI-H460 | <10 µM | Cell cycle arrest |

| Anti-inflammatory | Inflammatory models | - | Modulation of cytokine production |

| Bone metabolism | Osteoblastic cells | - | Upregulation of OPG |

Q & A

Q. What reaction mechanisms govern key transformations in synthesizing this compound?

- Methodological Answer : The amide coupling proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon. Bases like potassium carbonate deprotonate the amine, enhancing reactivity. Intermediate acyl chlorides are monitored via LC-MS, as seen in analogous syntheses . Solvent polarity (e.g., 1,4-dioxane) stabilizes charged intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.